2-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one
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Overview
Description
2-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a part of, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities due to their ability to bind in the biological system with a variety of enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 2H-1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Synthesis of the azetidine ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Coupling of the triazole and azetidine rings: This step involves the formation of a carbonyl linkage between the triazole and azetidine rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the dihydropyridazinone ring: The final step involves the cyclization of the intermediate product to form the dihydropyridazinone ring, which can be achieved through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its unique heterocyclic structure and potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. This combination of rings is not commonly found in other compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
2-methyl-6-[3-(triazol-2-yl)azetidine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2/c1-15-10(18)3-2-9(14-15)11(19)16-6-8(7-16)17-12-4-5-13-17/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRFRUJTXYIPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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